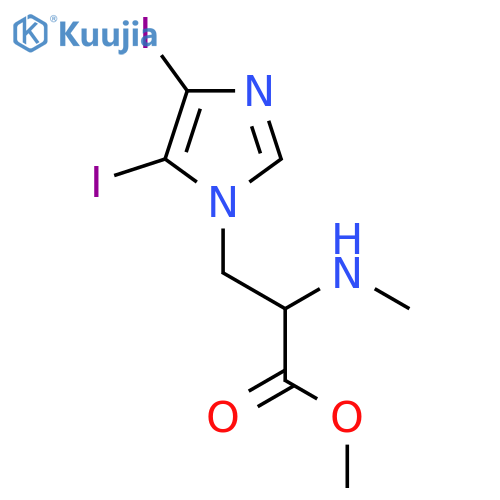Cas no 1869043-75-3 (methyl 3-(4,5-diiodo-1H-imidazol-1-yl)-2-(methylamino)propanoate)

1869043-75-3 structure
商品名:methyl 3-(4,5-diiodo-1H-imidazol-1-yl)-2-(methylamino)propanoate
methyl 3-(4,5-diiodo-1H-imidazol-1-yl)-2-(methylamino)propanoate 化学的及び物理的性質
名前と識別子
-
- EN300-1123472
- methyl 3-(4,5-diiodo-1H-imidazol-1-yl)-2-(methylamino)propanoate
- 1869043-75-3
-
- インチ: 1S/C8H11I2N3O2/c1-11-5(8(14)15-2)3-13-4-12-6(9)7(13)10/h4-5,11H,3H2,1-2H3
- InChIKey: ZYTRMOQXKOXVSL-UHFFFAOYSA-N
- ほほえんだ: IC1=C(N=CN1CC(C(=O)OC)NC)I
計算された属性
- せいみつぶんしりょう: 434.89407g/mol
- どういたいしつりょう: 434.89407g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 230
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 56.2Ų
- 疎水性パラメータ計算基準値(XlogP): 0.8
methyl 3-(4,5-diiodo-1H-imidazol-1-yl)-2-(methylamino)propanoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1123472-0.25g |
methyl 3-(4,5-diiodo-1H-imidazol-1-yl)-2-(methylamino)propanoate |
1869043-75-3 | 95% | 0.25g |
$972.0 | 2023-10-26 | |
| Enamine | EN300-1123472-5.0g |
methyl 3-(4,5-diiodo-1H-imidazol-1-yl)-2-(methylamino)propanoate |
1869043-75-3 | 5g |
$3894.0 | 2023-06-09 | ||
| Enamine | EN300-1123472-5g |
methyl 3-(4,5-diiodo-1H-imidazol-1-yl)-2-(methylamino)propanoate |
1869043-75-3 | 95% | 5g |
$3065.0 | 2023-10-26 | |
| Enamine | EN300-1123472-0.5g |
methyl 3-(4,5-diiodo-1H-imidazol-1-yl)-2-(methylamino)propanoate |
1869043-75-3 | 95% | 0.5g |
$1014.0 | 2023-10-26 | |
| Enamine | EN300-1123472-1.0g |
methyl 3-(4,5-diiodo-1H-imidazol-1-yl)-2-(methylamino)propanoate |
1869043-75-3 | 1g |
$1343.0 | 2023-06-09 | ||
| Enamine | EN300-1123472-2.5g |
methyl 3-(4,5-diiodo-1H-imidazol-1-yl)-2-(methylamino)propanoate |
1869043-75-3 | 95% | 2.5g |
$2071.0 | 2023-10-26 | |
| Enamine | EN300-1123472-10.0g |
methyl 3-(4,5-diiodo-1H-imidazol-1-yl)-2-(methylamino)propanoate |
1869043-75-3 | 10g |
$5774.0 | 2023-06-09 | ||
| Enamine | EN300-1123472-1g |
methyl 3-(4,5-diiodo-1H-imidazol-1-yl)-2-(methylamino)propanoate |
1869043-75-3 | 95% | 1g |
$1057.0 | 2023-10-26 | |
| Enamine | EN300-1123472-0.05g |
methyl 3-(4,5-diiodo-1H-imidazol-1-yl)-2-(methylamino)propanoate |
1869043-75-3 | 95% | 0.05g |
$888.0 | 2023-10-26 | |
| Enamine | EN300-1123472-0.1g |
methyl 3-(4,5-diiodo-1H-imidazol-1-yl)-2-(methylamino)propanoate |
1869043-75-3 | 95% | 0.1g |
$930.0 | 2023-10-26 |
methyl 3-(4,5-diiodo-1H-imidazol-1-yl)-2-(methylamino)propanoate 関連文献
-
Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
-
2. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
-
Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974
-
Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765
1869043-75-3 (methyl 3-(4,5-diiodo-1H-imidazol-1-yl)-2-(methylamino)propanoate) 関連製品
- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)
- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)
- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
